(R)-2-Methylpiperazine(L)tartaricacidsalt
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Overview
Description
®-2-Methylpiperazine(L)tartaricacidsalt is a chiral compound that consists of ®-2-methylpiperazine and tartaric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylpiperazine(L)tartaricacidsalt typically involves the reaction of ®-2-methylpiperazine with tartaric acid. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methylpiperazine(L)tartaricacidsalt may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-2-Methylpiperazine(L)tartaricacidsalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
®-2-Methylpiperazine(L)tartaricacidsalt has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of chiral drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-2-Methylpiperazine(L)tartaricacidsalt involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, influencing biological pathways. The tartaric acid component may also play a role in stabilizing the compound and enhancing its solubility.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methylpiperazine(L)tartaricacidsalt: The enantiomer of the compound with similar properties but different biological activity.
2-Methylpiperazine: The parent compound without the tartaric acid component.
Piperazine derivatives: Other substituted piperazines with varying chemical and biological properties.
Uniqueness
®-2-Methylpiperazine(L)tartaricacidsalt is unique due to its chiral nature and the presence of both piperazine and tartaric acid components. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3R)-2,3-dihydroxybutanedioic acid;(2R)-2-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2?/m11/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFWDZALERPTKN-FQFSTRMDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1.[C@@H](C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704903 |
Source
|
Record name | (2R)-2,3-Dihydroxybutanedioic acid--(2R)-2-methylpiperazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126458-16-0 |
Source
|
Record name | (2R)-2,3-Dihydroxybutanedioic acid--(2R)-2-methylpiperazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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